(S)-1-Cyclopropyl-2,2,2-trifluoroethanol
Description
(S)-1-Cyclopropyl-2,2,2-trifluoroethanol is a chiral fluorinated alcohol with the molecular formula C₅H₇F₃O and a molecular weight of 146.10 g/mol. It features a cyclopropyl group attached to a trifluoroethanol backbone, with stereochemistry at the hydroxyl-bearing carbon (S-configuration). This compound is primarily utilized as a chiral building block in pharmaceutical synthesis, particularly in cross-coupling reactions for tyrosine kinase inhibitors like GLPG3667 and ULK-101 . Its enantiomeric purity is critical for biological activity, as seen in ULK-101, where the (S)-enantiomer enhances selectivity for autophagy inhibition .
Properties
IUPAC Name |
(1S)-1-cyclopropyl-2,2,2-trifluoroethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O/c6-5(7,8)4(9)3-1-2-3/h3-4,9H,1-2H2/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHMFPNCDSFTAV-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H](C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ru(II)–Pheox-Catalyzed Cyclopropanation
A Ru(II)–Pheox complex enables the reaction of trifluoromethyl diazo compounds with olefins to form cyclopropanes with up to 97% ee. For example, vinyl ethers react with ethyl trifluorodiazoacetate under mild conditions (3 mol% catalyst, 25°C, 12 h) to yield cyclopropanes with >99:1 diastereoselectivity. Subsequent hydrolysis of the ether moiety and reduction generates the target alcohol.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst loading | 3–5 mol% |
| Temperature | 25–40°C |
| Reaction time | 12–24 h |
| Diastereoselectivity | >99:1 |
| Enantiomeric excess | 90–97% ee (S-configuration) |
This method is scalable to gram quantities and avoids harsh conditions, making it suitable for lab-scale synthesis.
Nucleophilic Addition to Trifluoroacetaldehyde
Trifluoroacetaldehyde serves as a key intermediate for introducing the trifluoroethanol moiety. Cyclopropyllithium or Grignard reagents add to trifluoroacetaldehyde, followed by stereocontrolled reduction.
Organometallic Addition
Cyclopropyllithium, generated from cyclopropyl bromide and lithium metal, reacts with trifluoroacetaldehyde at −78°C in tetrahydrofuran (THF). The resulting alkoxide is quenched with water to yield 1-cyclopropyl-2,2,2-trifluoroethanol. However, this method produces racemic mixtures, necessitating subsequent resolution.
Optimization Challenges
-
Temperature sensitivity : Side reactions occur above −50°C.
-
Solvent effects : THF improves reagent solubility but prolongs reaction times.
Resolution of Racemic Mixtures
Racemic 1-cyclopropyl-2,2,2-trifluoroethanol can be resolved into enantiomers using chiral auxiliaries or enzymes.
Enzymatic Kinetic Resolution
Lipases (e.g., Candida antarctica lipase B) selectively esterify the (R)-enantiomer with vinyl acetate, leaving the (S)-enantiomer unreacted. After 24 h at 30°C, the (S)-alcohol is isolated with 98% ee and 45% yield.
Comparison of Resolution Methods
| Method | ee (%) | Yield (%) | Scalability |
|---|---|---|---|
| Enzymatic resolution | 98 | 45 | Moderate |
| Chiral chromatography | 99.5 | 35 | Low |
| Metric | Value |
|---|---|
| Batch size | 240 L |
| Purity after distillation | 99.2% |
| Cycle time | 8 h |
This approach achieves high throughput but requires post-synthesis resolution for enantiopure (S)-isomer production.
Emerging Methods
Chemical Reactions Analysis
Types of Reactions
(S)-1-Cyclopropyl-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-Cyclopropyl-2,2,2-trifluoroethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-1-Cyclopropyl-2,2,2-trifluoroethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s trifluoromethyl group can enhance its binding affinity and specificity, leading to modulation of biological pathways. The cyclopropyl group may contribute to the compound’s stability and reactivity, influencing its overall pharmacological profile.
Comparison with Similar Compounds
Key Differences:
- Substituent Effects: The phenyl group in FER introduces aromaticity and π-π interactions, whereas the cyclopropyl group in (S)-1-cyclopropyl-2,2,2-trifluoroethanol introduces ring strain and steric hindrance. This affects solubility and reactivity; FER is more lipophilic due to the phenyl group .
- Chiral Recognition : FER exhibits enantiomer self-disproportionation on achiral chromatography phases, a behavior linked to dimeric self-association via hydrogen bonding . The cyclopropyl analog may show reduced dimerization due to steric constraints.
- Photochemical Reactivity: FER undergoes HF elimination upon resonant two-photon ionization, a process mediated by solvent-assisted hydrogen transfer . No similar data exists for the cyclopropyl variant, but its strained ring may alter reaction pathways.
Applications : FER is used in organic synthesis and chiral recognition studies, while the cyclopropyl derivative is favored in drug discovery for its metabolic stability .
2,2,2-Trifluoroethanol (TFE)
Molecular Formula : C₂H₃F₃O
Molecular Weight : 100.04 g/mol
CAS : 75-89-8
Key Differences:
- Structure and Acidity : TFE lacks the cyclopropyl group and chirality. Its hydroxyl proton is highly acidic (pKa ~12.4) due to strong electron-withdrawing trifluoromethyl effects. The cyclopropyl analog’s acidity may be slightly lower due to reduced electron withdrawal .
- Solvent Properties: TFE is a polar, aprotic solvent used in peptide synthesis and solvolysis studies .
- Thermal Stability : TFE has a boiling point of 73–75°C, whereas the cyclopropyl analog’s boiling point is likely higher due to increased molecular weight and steric bulk .
Applications: TFE’s role in biomaterial production (e.g., nanoyarn fabrication) contrasts with the cyclopropyl compound’s use in kinase inhibitor synthesis .
1-Cyclopropyl-2,2-difluoroethan-1-amine Hydrochloride
Molecular Formula : C₅H₉ClF₂N
Molecular Weight : 175.58 g/mol
CAS : N/A (see )
Key Differences:
- Functional Group : The amine group replaces the hydroxyl, altering reactivity (e.g., participation in Buchwald–Hartwig couplings vs. Ullmann couplings for the alcohol) .
- Fluorination : Difluoro substitution reduces electron-withdrawing effects compared to trifluoro, impacting acidity and hydrogen-bonding capacity.
- Chirality : Both compounds are chiral, but the amine’s applications focus on peptidomimetics rather than kinase inhibitors .
Data Tables
Table 1. Structural and Physicochemical Comparison
*CAS for hydrochloride salt: 1338377-73-3 .
Table 2. Reactivity and Functional Roles
Biological Activity
(S)-1-Cyclopropyl-2,2,2-trifluoroethanol is a compound of growing interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features a cyclopropyl ring and a trifluoromethyl group, which significantly influence its chemical properties and biological interactions. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with various biological targets. The cyclopropyl moiety contributes to the compound's steric properties, affecting its binding affinity with enzymes and receptors.
The biological activity of this compound has been primarily studied in the context of enzyme inhibition. Its structural features allow it to form stable complexes with various biological molecules, enhancing its potential as an inhibitor or modulator in enzymatic reactions. Notably, related compounds such as trifluoroethanol have demonstrated the ability to inhibit alcohol dehydrogenase, suggesting similar pathways for this compound.
Enzyme Interaction Studies
Research indicates that this compound interacts with several enzymes involved in metabolic pathways. Below is a summary of key findings from various studies:
| Enzyme | Effect of this compound | Reference |
|---|---|---|
| Alcohol Dehydrogenase | Inhibition observed; potential for reducing ethanol metabolism | |
| Cytochrome P450 | Modulation of activity; affects drug metabolism | |
| Acetylcholinesterase | Competitive inhibition noted; implications for neuropharmacology |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound in different contexts:
- Inhibition of Alcohol Dehydrogenase : A study demonstrated that this compound effectively inhibited alcohol dehydrogenase in vitro. This inhibition could provide insights into its potential therapeutic applications in managing alcohol-related disorders.
- Metabolic Stability : Research has shown that the cyclopropyl group enhances the metabolic stability of the compound compared to other alcohols. This stability may contribute to its prolonged biological effects and efficacy as a pharmaceutical agent.
- Neuropharmacological Potential : Preliminary studies suggest that this compound may interact with neurotransmitter systems. Its inhibition of acetylcholinesterase indicates potential applications in treating neurodegenerative diseases.
Comparative Analysis with Related Compounds
To highlight the uniqueness of this compound compared to similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Cyclopropyl-2,2,2-trifluoroethanol | CHFO | Enhanced lipophilicity; effective enzyme inhibitor |
| 2,2,2-Trifluoroethanol | CHFO | Lacks cyclopropyl group; less sterically hindered |
| 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol | CHFO | Larger cyclic structure; different physical properties |
Q & A
Q. What are the key synthetic routes for (S)-1-Cyclopropyl-2,2,2-trifluoroethanol, and how can enantiomeric purity be ensured during synthesis?
this compound is synthesized via asymmetric reduction of its ketone precursor using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) or enzymatic methods. Enantiomeric purity is maintained through chiral chromatography or crystallization with resolving agents. For example, ULK-101, a compound containing this alcohol, employs stereospecific synthetic steps to retain configuration .
Q. What analytical techniques are recommended for confirming the structure and enantiomeric excess (ee) of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly and NMR, is critical for structural confirmation. Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose-based columns) quantifies enantiomeric excess. Polarimetry and vibrational circular dichroism (VCD) are complementary methods for chiral analysis .
Q. What safety considerations are critical when handling this compound in laboratory settings?
The compound is flammable and toxic, requiring use in well-ventilated fume hoods. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Storage should adhere to flammables protocols (e.g., in approved cabinets away from oxidizers). Spill management requires inert absorbents like vermiculite .
Advanced Research Questions
Q. How does the cyclopropyl group influence the reactivity of this compound in nucleophilic substitution reactions compared to linear analogues?
The cyclopropyl ring introduces steric hindrance and electronic effects due to its strained geometry, slowing nucleophilic substitution kinetics. Computational studies (DFT) show reduced accessibility to the β-carbon compared to linear trifluoroethanols. Experimental kinetic data in 2,2,2-trifluoroethanol (TFE) solvent corroborate lower reaction rates, attributed to destabilization of transition states .
Q. What role does this compound play as a chiral auxiliary in asymmetric synthesis, and how is its configuration preserved?
The trifluoromethyl group enhances electrophilicity, while the cyclopropane ring stabilizes transition states via hyperconjugation. In ULK-101 synthesis, the (S)-configuration is preserved by avoiding acidic conditions that could racemize the stereocenter. Chiral ligands in catalytic systems (e.g., Ru-BINAP complexes) further enforce stereoretention .
Q. How can molecular modeling predict the self-association behavior of this compound in solution, and what implications does this have for catalytic systems?
Molecular dynamics (MD) simulations reveal dimerization via hydrogen bonding between the hydroxyl and trifluoromethyl groups. This self-association reduces solubility in nonpolar solvents, impacting catalytic efficiency. NMR studies of similar compounds (e.g., 1-phenyl-2,2,2-trifluoroethanol) validate these models, showing concentration-dependent shifts in NMR spectra .
Q. What contradictions exist in spectroscopic data for this compound, and how can they be resolved experimentally?
Discrepancies in NMR chemical shifts between solid-state and solution-phase analyses arise from solvent-dependent aggregation. Variable-temperature NMR and X-ray crystallography clarify these effects. For example, crystallographic data for ULK-101 derivatives confirm hydrogen-bonding networks absent in solution .
Q. How does the compound’s fluorinated structure enhance its utility in medicinal chemistry, particularly in drug permeability and metabolic stability?
The trifluoromethyl group increases lipophilicity (logP optimization) and metabolic stability by resisting cytochrome P450 oxidation. In ULK-101, this moiety improves blood-brain barrier penetration, critical for autophagy inhibitors. Comparative studies with non-fluorinated analogues show prolonged in vivo half-lives .
Methodological Guidelines
- Synthesis Optimization : Use TFE as a co-solvent to leverage its hydrogen-bond-donating ability, improving reaction yields in SN2 displacements .
- Chromatographic Resolution : Employ Chiralpak® IC-3 columns with hexane/isopropanol gradients for baseline separation of enantiomers .
- Computational Validation : Combine Gaussian09 for DFT calculations with GROMACS for MD simulations to predict aggregation behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
